molecular formula C7H11BClNO3 B13720332 B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride

B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride

Cat. No.: B13720332
M. Wt: 203.43 g/mol
InChI Key: CERYEPJPUSTSKR-UHFFFAOYSA-N
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Description

3-Amino-4-methoxyphenylboronic acid hydrochloride: is an organic compound with the molecular formula C7H11BClNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxyphenylboronic acid hydrochloride typically involves the reaction of 3-Amino-4-methoxyphenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Amino-4-methoxyphenylboronic acid+HCl3-Amino-4-methoxyphenylboronic acid hydrochloride\text{3-Amino-4-methoxyphenylboronic acid} + \text{HCl} \rightarrow \text{3-Amino-4-methoxyphenylboronic acid hydrochloride} 3-Amino-4-methoxyphenylboronic acid+HCl→3-Amino-4-methoxyphenylboronic acid hydrochloride

Industrial Production Methods: In an industrial setting, the production of 3-Amino-4-methoxyphenylboronic acid hydrochloride may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Chemistry: 3-Amino-4-methoxyphenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful tools for studying enzyme mechanisms.

Medicine: Boronic acid derivatives have been explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.

Industry: In the industrial sector, 3-Amino-4-methoxyphenylboronic acid hydrochloride is used in the production of fine chemicals and materials. Its role in the Suzuki-Miyaura coupling reaction makes it valuable for the synthesis of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxyphenylboronic acid hydrochloride primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways:

    Enzyme Inhibition: Boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues.

    Catalysis: In the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the formation of carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • 3-Amino-4-methylphenylboronic acid hydrochloride
  • 4-Methoxyphenylboronic acid
  • 3-Hydroxy-4-methoxyphenylboronic acid

Comparison:

  • 3-Amino-4-methylphenylboronic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group. This difference can affect the compound’s reactivity and solubility.
  • 4-Methoxyphenylboronic acid: Lacks the amino group, which can influence its ability to participate in certain reactions, such as enzyme inhibition.
  • 3-Hydroxy-4-methoxyphenylboronic acid: Contains a hydroxyl group instead of an amino group, which can alter its chemical properties and reactivity.

Uniqueness: 3-Amino-4-methoxyphenylboronic acid hydrochloride is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11BClNO3

Molecular Weight

203.43 g/mol

IUPAC Name

[5-amino-2-(hydroxymethyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C7H10BNO3.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,10-12H,4,9H2;1H

InChI Key

CERYEPJPUSTSKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N)CO)(O)O.Cl

Origin of Product

United States

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